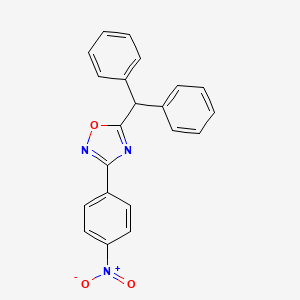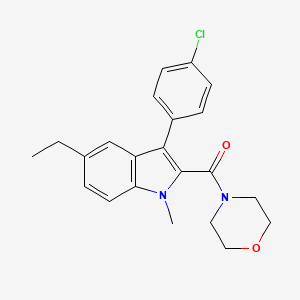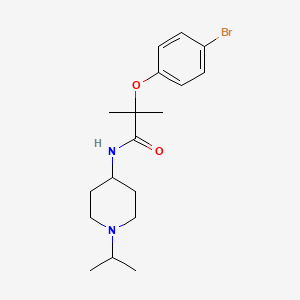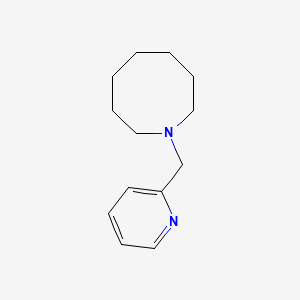
5-(diphenylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(diphenylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, commonly known as DPMO, is a heterocyclic compound that has been extensively studied for its potential use in scientific research. DPMO is a member of the oxadiazole family of compounds and has been shown to exhibit a range of interesting properties that make it a promising candidate for further study. In
作用机制
The mechanism of action of DPMO is not fully understood, but it is believed to involve the formation of a stable complex with certain biological molecules, such as proteins or nucleic acids. This complex formation can lead to changes in the structure or function of these molecules, which can be studied using a range of techniques, including fluorescence microscopy, NMR spectroscopy, and X-ray crystallography.
Biochemical and Physiological Effects:
DPMO has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further study. For example, DPMO has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DPMO has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the main advantages of using DPMO in lab experiments is its high fluorescence intensity and photostability. This makes it an attractive alternative to other commonly used fluorescent probes, which can suffer from photobleaching or have low quantum yields. However, one limitation of using DPMO is that it can be toxic to certain cell types at high concentrations, which can limit its use in certain applications.
未来方向
There are many potential future directions for research on DPMO. One area of interest is in the development of new fluorescent probes based on the DPMO scaffold. By modifying the structure of DPMO, it may be possible to create probes with improved properties, such as increased brightness or improved selectivity for certain biological molecules. Another area of interest is in the development of new antimicrobial agents based on the DPMO scaffold. By modifying the structure of DPMO, it may be possible to create compounds with improved antimicrobial activity and reduced toxicity. Finally, there is also potential for the use of DPMO in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease, which are characterized by the dysfunction of certain enzymes, such as acetylcholinesterase.
合成方法
The synthesis of DPMO is a relatively straightforward process that involves the reaction of benzaldehyde and 4-nitrobenzohydrazide in the presence of acetic anhydride and a catalyst. The resulting product is then treated with phosphorus oxychloride and triethylamine to yield DPMO. The purity of the final product can be improved through recrystallization from a suitable solvent.
科学研究应用
DPMO has been shown to exhibit a range of interesting properties that make it a promising candidate for scientific research. One of the most notable applications of DPMO is in the field of fluorescence microscopy. DPMO is a highly fluorescent compound that can be used as a fluorescent probe for imaging biological samples. Its high quantum yield and photostability make it an attractive alternative to other commonly used fluorescent probes.
属性
IUPAC Name |
5-benzhydryl-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-24(26)18-13-11-17(12-14-18)20-22-21(27-23-20)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUXBHGYMSREPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diphenylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-N-{1-[1-(3-methyl-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5234426.png)
![2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5234437.png)
![N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5234440.png)
![5-{[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio}-1-phenyl-1H-tetrazole](/img/structure/B5234452.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5234475.png)

![6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5234490.png)
![N-(2-methoxyphenyl)-N'-{3-[({[(2-methoxyphenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea](/img/structure/B5234503.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5234515.png)
amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)

![ethyl (5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5234532.png)